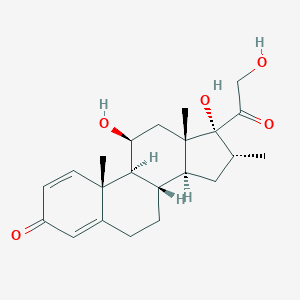

16alpha-Methyl Prednisolone

Overview

Description

16alpha-Methyl Prednisolone is a synthetic glucocorticoid that is widely used in medical and veterinary fields. This compound is derived from prednisolone, which is a naturally occurring steroid hormone. This compound has been synthesized and studied extensively due to its potent anti-inflammatory and immunosuppressive properties.

Scientific Research Applications

1. Antedrug Concept and Anti-Inflammatory Steroids

- A study led by Park et al. (2006) developed methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives, focusing on the antedrug concept. These steroids exhibited strong binding affinity to the glucocorticoid receptor and demonstrated effective inhibition of nitric oxide production and ear edema in macrophage cells without systemic adverse effects like thymus atrophy and corticosterone suppression. This supports the utility of 16alpha-methyl prednisolone derivatives in developing potent anti-inflammatory steroids with minimized systemic side effects (Park et al., 2006).

2. Development of Steroids with Reduced Side Effects

- Research by Heiman et al. (1990) synthesized and evaluated new steroidal anti-inflammatory antedrugs derived from prednisolone, such as methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate (P16CM). These derivatives exhibited high potency as topical anti-inflammatories with significantly reduced tendencies to cause systemic side effects. These findings contribute to the development of effective steroids with fewer side effects (Heiman et al., 1990).

3. Applications in Veterinary Medicine

- Swanson and Lind (1976) investigated the effects of 6 alpha, 9 alpha-difluoro-16alpha-methyl-prednisolone (Flumethasone) on dairy cows. They observed that its administration affected milk and milk component yields, udder health, reproductive performance, and body weight changes. This study contributes to understanding the impact of this compound derivatives in veterinary medicine (Swanson & Lind, 1976).

4. Pharmacokinetics of Modified Steroids

- Larsen et al. (2005) conducted a study on the phase solubility and structure of inclusion complexes of prednisolone and 6 alpha-methyl prednisolone with various cyclodextrins. This research provides insights into the pharmacokinetic properties of these steroids, essential for optimizing their therapeutic use (Larsen et al., 2005).

5. Impact on Human Behavior and Physiology

- Xin et al. (2020) studied the effects of prednisolone on behavior and hypothalamic-pituitary-interrenal (HPI) axis activity in zebrafish. This research sheds light on the broader implications of glucocorticoids like prednisolone on physiology and mood, providing a basis for understanding their impact on human health (Xin et al., 2020).

Mechanism of Action

Target of Action

16alpha-Methyl Prednisolone, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound acts as an agonist to the glucocorticoid receptor . Upon binding to these receptors, it regulates gene expression in a tissue-specific manner . This interaction leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis . It also exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are complex. The compound is synthesized from diosgenin through a combination of chemistry and biotechnology . Once administered, it can be reversibly metabolized to prednisone, which is then further metabolized .

Result of Action

The action of this compound results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and the use of a number of concomitant medicines can lead to differences in the drug’s action . Furthermore, the drug’s action is time- and dose-dependent, suggesting that the timing of administration can significantly impact its efficacy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

16alpha-Methyl Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are transcription factors that regulate the expression of specific genes. The interaction between this compound and glucocorticoid receptors leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. Additionally, this compound interacts with enzymes such as cytochrome P450 3A4 (CYP3A4), which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA . This binding regulates the transcription of target genes, leading to the production of anti-inflammatory proteins and the suppression of pro-inflammatory genes. Furthermore, this compound can inhibit the activity of enzymes such as phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and protein synthesis . These changes can lead to both beneficial and adverse effects, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At high doses, this compound can cause adverse effects such as immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as CYP3A4, which converts it to inactive metabolites . The compound also undergoes reduction and hydroxylation reactions, leading to the formation of various metabolites. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by the P-glycoprotein (P-gp) transporter . Once inside the cell, this compound can bind to glucocorticoid receptors and other intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues can vary, with higher concentrations observed in organs such as the liver, kidneys, and lungs .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound translocates to the nucleus, where it exerts its effects on gene expression . Additionally, this compound can localize to other cellular compartments, such as the cytoplasm and mitochondria, depending on the presence of specific targeting signals and post-translational modifications .

properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-PPUNREKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16α-Methylprednisolone, specifically Flumethasone, affect milk production in dairy cows?

A1: Research suggests that the administration of Flumethasone, a synthetic glucocorticoid similar to 16α-Methylprednisolone, can have varying effects on milk production in dairy cows depending on the dosage and duration of treatment.

Q2: Are there any potential negative consequences of using Flumethasone to enhance milk production in dairy cows?

A: While Flumethasone at certain doses showed increased milk production, it's crucial to consider potential drawbacks. The study [] observed significantly shorter lactation periods in cows receiving 20 µg of Flumethasone daily compared to other groups. This suggests a potential negative impact on the cow's overall lactation cycle. Furthermore, the study primarily focused on production parameters, and further research is needed to understand the long-term health implications on the cows and the potential transfer of the drug into the milk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)

![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)